molecular formula C16H33NO4 B13781519 Tetradecylamine oxalate CAS No. 88872-16-6

Tetradecylamine oxalate

Cat. No.: B13781519
CAS No.: 88872-16-6
M. Wt: 303.44 g/mol
InChI Key: OYIFGIZOXSGNCW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecylamine oxalate can be synthesized through a straightforward acid-base reaction. The process involves the neutralization of tetradecylamine with oxalic acid. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Ethanol or methanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Reactants: Tetradecylamine and oxalic acid.

    Solvent: Industrial-grade ethanol or methanol.

    Equipment: Large-scale reactors with temperature control.

    Purification: Filtration and recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Tetradecylamine oxalate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The oxalate component can be reduced under specific conditions.

    Substitution: The amine group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of tetradecylamine N-oxide.

    Reduction: Formation of reduced oxalate derivatives.

    Substitution: Formation of substituted tetradecylamine derivatives.

Scientific Research Applications

Tetradecylamine oxalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetradecylamine oxalate involves its interaction with molecular targets through its amine and oxalate groups. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the oxalate group can chelate metal ions. These interactions can influence cellular processes and biochemical pathways, making this compound a valuable tool in research.

Comparison with Similar Compounds

    Dodecylamine oxalate: Similar structure but with a shorter alkyl chain.

    Hexadecylamine oxalate: Similar structure but with a longer alkyl chain.

    Octadecylamine oxalate: Similar structure but with an even longer alkyl chain.

Uniqueness: Tetradecylamine oxalate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in forming stable emulsions.

Properties

CAS No.

88872-16-6

Molecular Formula

C16H33NO4

Molecular Weight

303.44 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;tetradecylazanium

InChI

InChI=1S/C14H31N.C2H2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;3-1(4)2(5)6/h2-15H2,1H3;(H,3,4)(H,5,6)

InChI Key

OYIFGIZOXSGNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[NH3+].C(=O)(C(=O)[O-])O

Origin of Product

United States

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